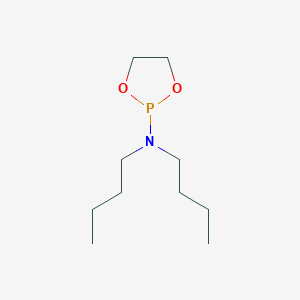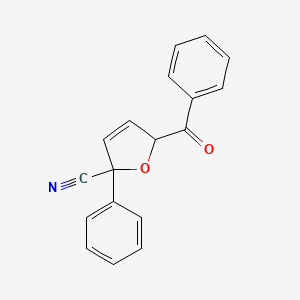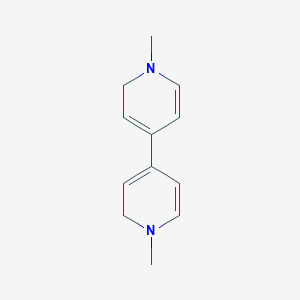
1,1'-Dimethyl-1,1',2,2'-tetrahydro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine is an organic compound belonging to the bipyridine family It is characterized by its two pyridine rings connected by a tetrahydro bridge, with methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine typically involves the reduction of 4,4’-bipyridine. One common method is the catalytic hydrogenation of 4,4’-bipyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-pressure hydrogenation reactors can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and amines are used for substitution reactions.
Major Products:
Oxidation: 4,4’-bipyridine.
Reduction: Fully saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with tert-butyl groups instead of methyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with methoxy groups.
N,N’-Dimethyl-dihydro-4,4’-bipyridyl: A similar compound with different hydrogenation levels.
Uniqueness: 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine is unique due to its specific substitution pattern and tetrahydro bridge, which confer distinct chemical properties and reactivity compared to other bipyridine derivatives. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
14967-65-8 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1-methyl-4-(1-methyl-2H-pyridin-4-yl)-2H-pyridine |
InChI |
InChI=1S/C12H16N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-7,9H,8,10H2,1-2H3 |
InChI-Schlüssel |
XDBHOPSEFXTSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=C(C=C1)C2=CCN(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






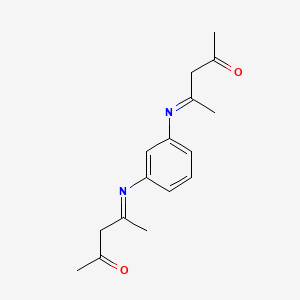
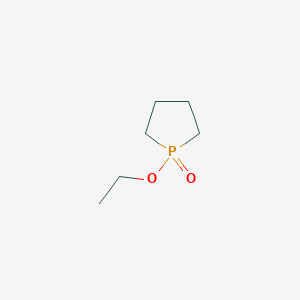

![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
